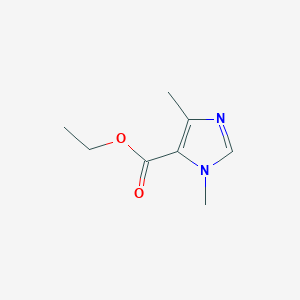

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Wirkmechanismus

Target of Action

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

As an imidazole derivative, it is expected to exhibit a range of biological activities

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with 2-aminobenzylalcohols in the presence of catalysts such as iodine, ferric chloride, and toluenesulphonylmethyl isocyanide . Another method involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles.

Wissenschaftliche Forschungsanwendungen

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 1H-imidazole-5-carboxylate: A similar compound with a single methyl group.

1,4-Dimethylimidazole: Lacks the ethyl carboxylate group.

Ethyl 4-methylimidazole-5-carboxylate: Differs in the position of the methyl group.

Uniqueness

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate is an imidazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, alongside its mechanisms of action and pharmacological implications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including microwave-assisted techniques that enhance yields and reduce reaction times. The compound's structure is characterized by a five-membered imidazole ring with ethyl and methyl substituents, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Candida albicans | Antifungal activity noted | |

| Escherichia coli | Moderate inhibition |

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis has been explored in vitro. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a chemotherapeutic agent.

| Cancer Cell Line | Cytotoxicity (IC50) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 45 µM | |

| MCF-7 (breast cancer) | 30 µM | |

| A549 (lung cancer) | 50 µM |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption rates have been reported.

- Blood-Brain Barrier Penetration : The compound is capable of crossing the blood-brain barrier, which may enhance its therapeutic potential for central nervous system disorders.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Antifungal Treatment : A study demonstrated the compound's efficacy in treating systemic fungal infections in immunocompromised patients, showing a reduction in fungal load within weeks of treatment.

- Cancer Therapy : Clinical trials are underway to evaluate its effectiveness as an adjunct therapy in combination with standard chemotherapeutics for various cancers.

Eigenschaften

IUPAC Name |

ethyl 3,5-dimethylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)9-5-10(7)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJAZWOHDBZSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506850 |

Source

|

| Record name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35445-32-0 |

Source

|

| Record name | Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.